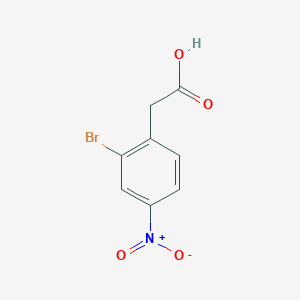
2-(2-Bromo-4-nitrophenyl)acetic acid
Vue d'ensemble
Description
2-(2-Bromo-4-nitrophenyl)acetic acid is a chemical compound with the molecular formula C8H6BrNO4 and a molecular weight of 260.04200 . It is also known by the common name 2-(2-bromo-4-nitrophenyl)acetic acid .
Synthesis Analysis
The synthesis of 2-(2-Bromo-4-nitrophenyl)acetic acid involves several steps. The process starts with the reaction of 4-bromo-2-nitro-chlorotoluene with metallic sodium in an organic solvent to prepare 4-bromo-2-nitrotoluene sodium. This is followed by a heating and rearrangement reaction to prepare 4-bromo-2-nitrobenzyl sodium. The 4-bromo-2-nitrobenzyl sodium then reacts with carbon dioxide to prepare 4-bromo-2-nitrophenyl sodium acetate. Finally, the 4-bromo-2-nitrophenyl acetic acid is prepared via reaction with dilute acid .Molecular Structure Analysis
The molecular structure of 2-(2-Bromo-4-nitrophenyl)acetic acid consists of a benzene ring with a bromine atom and a nitro group attached to it, along with an acetic acid group . The InChI code for this compound is 1S/C8H6BrNO4/c9-7-4-6 (10 (13)14)2-1-5 (7)3-8 (11)12/h1-2,4H,3H2, (H,11,12) .Applications De Recherche Scientifique
Chemical Properties
“2-(2-Bromo-4-nitrophenyl)acetic acid” has a molecular weight of 260.04 and a melting point between 163-168°C . It is a powder at room temperature .
Synthesis
This compound can be synthesized by the nitration of phenylacetic acid . The nitration process involves the addition of a nitro group (NO2) to an organic compound.
Organic Synthesis
In organic synthesis, “2-(2-Bromo-4-nitrophenyl)acetic acid” can be used as a protecting group for primary alcohols . The alcohol is esterified with “2-(2-Bromo-4-nitrophenyl)acetic acid”, proceeding through the acid chloride or acid anhydride . The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .
Precursor for Heterocycles
“2-(2-Bromo-4-nitrophenyl)acetic acid” is a precursor for many heterocycles . Complete reduction of “2-(2-Bromo-4-nitrophenyl)acetic acid” yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids . Both of these processes are useful in the synthesis of many biologically active molecules.
Precursor of Quindoline
“2-(2-Bromo-4-nitrophenyl)acetic acid” is a precursor of quindoline . Although quindoline does not have many practical applications on its own, quindoline derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .
Internal Standard in Theophylline Solubilizer Salicylamide-O-Acetic Acid Determination
“2-(2-Bromo-4-nitrophenyl)acetic acid” was used as an internal standard in the determination of the theophylline solubilizer salicylamide-O-acetic acid .
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromo-4`-nitroacetophenone, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .
Mécanisme D'action
Target of Action
Similar compounds have been known to target various enzymes and receptors .
Mode of Action
The mode of action of 2-(2-Bromo-4-nitrophenyl)acetic acid involves a series of chemical reactions. The compound undergoes free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom to form succinimide (SH). This reaction continues in a chain mechanism .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (26004) and physical form (powder) suggest that it may have certain pharmacokinetic properties .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Propriétés
IUPAC Name |
2-(2-bromo-4-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLSHEHNEIUTLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496654 | |
| Record name | (2-Bromo-4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-nitrophenyl)acetic acid | |
CAS RN |
66949-40-4 | |
| Record name | (2-Bromo-4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



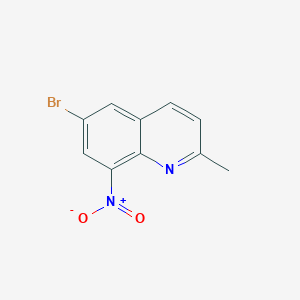
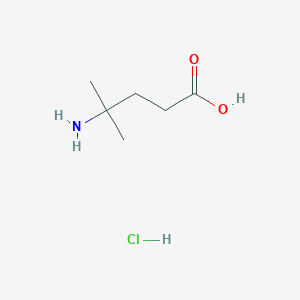



![{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B3031688.png)
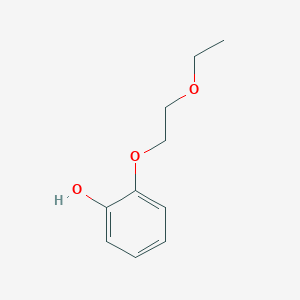
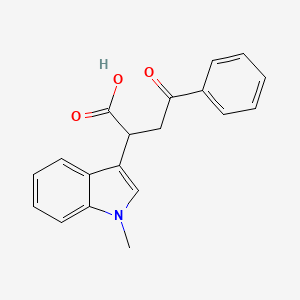
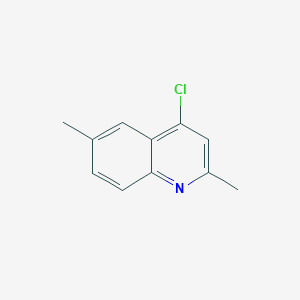
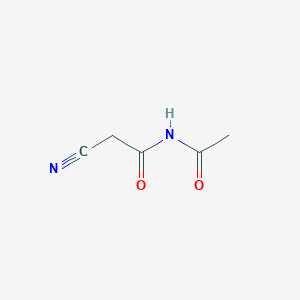
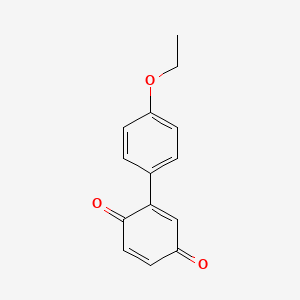
![3-[5-[3-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid](/img/structure/B3031697.png)
